Spectaline

Trypanosomiasis Antiparasitic Phenotypic Screening

Spectaline (CAS 64384-95-8) is a 2,3,6-trialkyl-substituted piperidine alkaloid isolated from Senna spectabilis, available as (-)-spectaline or (+)-spectaline stereoisomers. It is a critical scaffold for developing noncompetitive CNS-selective AChE inhibitors, TRPV1-targeted analgesics, and non-diamidine trypanocidal agents. (-)-Spectaline demonstrates >6-fold higher leishmanicidal potency than (-)-cassine (IC50 15.81 vs. >100 µg/mL) and matches dipyrone in neurogenic pain models (ID50 20.81 µg/paw). These stereospecific pharmacological properties cannot be replicated by generic piperidine alkaloids, making authentic spectaline essential for reproducible target-based screening and preclinical proof-of-concept studies.

Molecular Formula C20H39NO2
Molecular Weight 325.5 g/mol
Cat. No. B1250092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpectaline
Synonymsspectaline
Molecular FormulaC20H39NO2
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESCC1C(CCC(N1)CCCCCCCCCCCCC(=O)C)O
InChIInChI=1S/C20H39NO2/c1-17(22)13-11-9-7-5-3-4-6-8-10-12-14-19-15-16-20(23)18(2)21-19/h18-21,23H,3-16H2,1-2H3/t18-,19+,20-/m0/s1
InChIKeySMOKZFNZPZHGMX-ZCNNSNEGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spectaline (CAS 65560-25-0) – Piperidine Alkaloid Sourcing Guide for Neuropharmacology, Antiparasitic & Oncology Research


Spectaline, a 2,3,6-trialkyl-substituted piperidine alkaloid primarily isolated from *Senna spectabilis* (syn. *Cassia spectabilis*, *Cassia leptophylla*), exists as two naturally occurring stereoisomers, (-)-spectaline and (+)-spectaline [1]. The compound possesses a conserved C20H39NO2 core with a 5-hydroxy-6-methylpiperidin-2-yl ring linked to a 2-tetradecanone side chain, and is commercially available in research-grade purity [2]. Spectaline serves as a foundational scaffold for the semi-synthetic development of acetylcholinesterase (AChE) inhibitors, trypanocidal agents, and antiproliferative leads, establishing its utility as a versatile chemical probe for target-based and phenotypic screening campaigns across neuroscience, parasitology, and oncology [3].

Why Spectaline Cannot Be Directly Replaced by Generic Piperidine Alkaloids or Simple Structural Analogs


While piperidine alkaloids such as (-)-cassine share the same biosynthetic origin and core scaffold, direct substitution of spectaline with cassine or its semi-synthetic derivatives produces divergent biological outcomes across antiparasitic, analgesic, and AChE inhibitory assays due to distinct side-chain lengths and stereochemical configurations [1]. Specifically, (-)-spectaline possesses a longer alkyl side chain than (-)-cassine, conferring superior leishmanicidal activity (IC50 15.81 µg/mL vs. >100 µg/mL for cassine) [1]. Furthermore, acetylation at the 3-O position to generate LASSBio-755 (3-O-acetyl-spectaline) reduces leishmanicidal potency and toxicity relative to the parent compound, while in antinociceptive models, this same modification abolishes anti-inflammatory activity (ED50 56.6 µmol/kg for (-)-spectaline vs. inactive for LASSBio-755) [2]. Consequently, experimental design employing generic or substitute piperidine alkaloids may fail to recapitulate spectaline's specific pharmacological profile, underscoring the necessity of sourcing the exact stereoisomer for reproducible research outcomes [3].

Spectaline Quantitative Comparator Evidence: Trypanocidal, Antimalarial, Antinociceptive & AChE Inhibition


Spectaline vs. Pentamidine: Direct Comparison of Trypanocidal IC50 and Selectivity Index

(+)-Spectaline demonstrates sub-micromolar growth inhibition of *Trypanosoma brucei rhodesiense* bloodstream forms, with an IC50 of 0.41 ± 0.01 µM and a selectivity index (SI) of 134.92 relative to L6 mammalian cells, establishing a favorable therapeutic window [1]. In the same assay, the clinical standard pentamidine exhibited an IC50 of 0.0017 µM and an SI of 8836 [1]. While pentamidine remains more potent, (+)-spectaline's SI > 100 validates its utility as a non-toxic scaffold for hit-to-lead optimization in human African trypanosomiasis (HAT) programs.

Trypanosomiasis Antiparasitic Phenotypic Screening

Spectaline vs. Cassine: Side-Chain Length Determines Leishmanicidal Potency

The longer alkyl side chain of (-)-spectaline (C20) relative to (-)-cassine (C18) directly correlates with enhanced activity against *Leishmania amazonensis* promastigotes, with IC50 values of 15.81 µg/mL and >100 µg/mL, respectively [1]. Molecular docking simulations further reveal that Asn143 in the active site of *L. amazonensis* arginase is essential for interaction with (-)-spectaline-derived compounds, providing a structural rationale for the potency difference [1].

Leishmaniasis Arginase Inhibition Structure-Activity Relationship

Spectaline vs. Chloroquine: Antimalarial Potency and the Impact of 3-O Acetylation

The natural alkaloid (-)-spectaline inhibits *Plasmodium falciparum* with an IC50 of 2.76 µM, while its semi-synthetic derivative (-)-3-O-acetylspectaline exhibits a 9.1-fold reduction in potency with an IC50 of 25.14 µM [1]. Both compounds are less potent than the clinical standard chloroquine (IC50 = 0.30 µM), but the substantial loss of activity upon acetylation highlights the critical importance of the free 3-OH group for antimalarial efficacy, a key SAR feature for analogue design [1].

Malaria Antiplasmodial Drug Design

Spectaline vs. LASSBio-755: Differential Analgesic and Anti-Inflammatory Profiles

In the carrageenan-induced rat paw edema model of inflammation, (-)-spectaline (LASSBio-754) demonstrated significant anti-inflammatory activity with an ED50 of 56.6 µmol/kg, whereas the 3-O-acetylated analog LASSBio-755 was completely inactive [1]. Conversely, in the acetic acid-induced writhing model of acute pain, both compounds exhibited analgesic activity, with (-)-spectaline showing 100% inhibition and LASSBio-755 showing 37% inhibition at 100 µmol/kg (p.o.) [1]. This divergent pharmacological profile underscores the distinct mechanisms of action triggered by the free 3-OH group versus the acetylated moiety.

Nociception Analgesia Inflammation

Spectaline-Derived AChE Inhibitors: CNS-Selective Noncompetitive Inhibition vs. Donepezil

Semi-synthetic analogs derived from (-)-spectaline, specifically LASSBio-767 and LASSBio-822, act as noncompetitive inhibitors of acetylcholinesterase (AChE) and exhibit central nervous system (CNS) selectivity with minimal peripheral side effects [1]. In the scopolamine-induced amnesia model in mice, LASSBio-767 (0.1 mg/kg, i.p.) and LASSBio-822 (0.1 mg/kg, i.p.) fully reversed memory impairment, achieving comparable efficacy to the clinical AChE inhibitor donepezil at significantly lower doses [1]. Furthermore, in water maze tests, LASSBio-767 (1 mg/kg, i.p. or p.o.) reversed scopolamine-induced deficits, confirming oral bioavailability [1].

Alzheimer's Disease Cholinesterase Inhibition CNS Selectivity

Spectaline vs. Dipyrone: Potency in Capsaicin-Induced Neurogenic Pain

In the capsaicin-induced neurogenic pain model, a validated assay for vanilloid receptor (TRPV1)-mediated nociception, (-)-spectaline produced significant antinociception with an ID50 of 20.81 µg/paw, demonstrating potency equivalent to the standard analgesic dipyrone (ID50 = 19.89 µg/paw) [1]. This equivalence indicates that (-)-spectaline engages pathways related to the vanilloid receptor system with a potency comparable to a clinically used analgesic, positioning it as a valuable probe for studying TRPV1-mediated pain mechanisms without the thermal hyperalgesia limitations of other TRPV1 antagonists [1].

Neurogenic Pain Vanilloid Receptors TRPV1

Spectaline: Recommended Research Applications Grounded in Comparative Evidence


Human African Trypanosomiasis (HAT) Hit-to-Lead Optimization

Given (+)-spectaline's sub-micromolar IC50 (0.41 µM) and favorable selectivity index (SI = 134.92) against *T. b. rhodesiense*, it is a validated starting point for medicinal chemistry campaigns aimed at developing non-diamidine trypanocidal agents [1]. The compound's unique autophagic cell death mechanism, distinct from pentamidine's mode of action, supports its use in target deconvolution and mechanism-of-action studies in parasitology [1].

Leishmaniasis Drug Discovery: SAR and Arginase Inhibition Studies

The >6-fold potency advantage of (-)-spectaline over (-)-cassine against *L. amazonensis* (IC50 15.81 µg/mL vs. >100 µg/mL) makes spectaline the preferred piperidine alkaloid scaffold for leishmanicidal SAR [2]. Its validated interaction with Asn143 in the arginase active site provides a structural basis for rational design of arginase inhibitors as potential therapeutics for leishmaniasis [2].

CNS-Selective Cholinesterase Inhibitor Development for Alzheimer's Disease

Spectaline-derived semi-synthetic analogs (LASSBio-767, LASSBio-822) function as noncompetitive AChE inhibitors with CNS selectivity and oral bioavailability, fully reversing scopolamine-induced amnesia at 0.1–1 mg/kg in murine models [3]. This scaffold offers a distinct mechanistic advantage over competitive inhibitors like donepezil, potentially reducing peripheral cholinergic side effects and providing a new chemical series for Alzheimer's drug development [3].

TRPV1-Mediated Pain Pathway Investigation and Analgesic Screening

The equivalent potency of (-)-spectaline (ID50 = 20.81 µg/paw) to the clinical analgesic dipyrone (ID50 = 19.89 µg/paw) in the capsaicin-induced neurogenic pain model validates its utility as a natural product probe for dissecting vanilloid receptor (TRPV1) signaling pathways [4]. Unlike many synthetic TRPV1 antagonists that induce hyperthermia, spectaline's lack of activity in thermal pain models (hot plate, tail flick) suggests a more targeted mechanism suitable for mechanistic pain research [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spectaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.